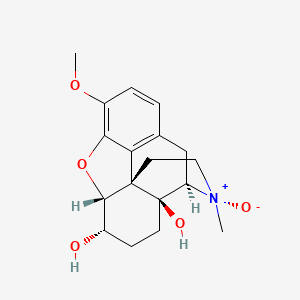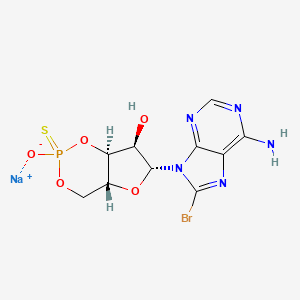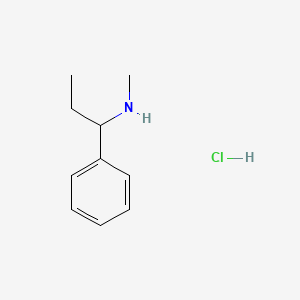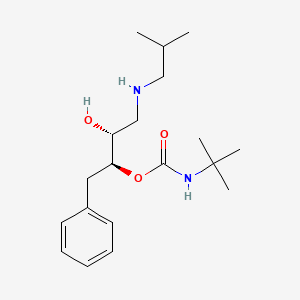![molecular formula C21H17N B593858 11,11-二甲基-5,11-二氢茚并[1,2-b]咔唑 CAS No. 1260228-95-2](/img/structure/B593858.png)
11,11-二甲基-5,11-二氢茚并[1,2-b]咔唑
描述
“11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole” is a chemical compound with the CAS Number: 1260228-95-2 . It has a molecular weight of 283.37 and its molecular formula is C21H17N .
Molecular Structure Analysis
The molecular structure of “11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole” contains a total of 43 bonds . These include 26 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, and 1 Pyrrole .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学研究应用
TCDD (Ah) 受体的配体
发现一种衍生物 5,11-二氢吲哚并[3,2-b]咔唑-6,12-二甲醛是 TCDD (Ah) 受体的极其有效的配体 (Tholander & Bergman, 1999)。
在有机发光二极管 (OLED) 中的应用
新型生色团 11,11-二甲基-11H-茚并[1,2-b]吲哚并[1,2,3-jk]咔唑 (IDFL) 已被开发用于蓝色荧光 OLED。它展示出高效率、色纯度和更长的器件寿命 (Patil, Lee, & Lee, 2020)。
金属有机配位聚合物
一种基于 5,11-二氢吲哚并[3,2-b]咔唑的二齿配体已被用于构建金属有机配位聚合物,显示出蓝色荧光 (Khan 等人,2018)。
抗肿瘤药物中的细胞毒性
5,11-二甲基-6H-吡啶并[3,2-b]咔唑的衍生物显示出有效的细胞毒性和抗肿瘤活性,一些化合物在细胞中诱导 DNA 断裂 (Moinet-Hedin 等人,1997;Moinet-Hedin 等人,2000)。
作为抗癌发生的起始剂和促成剂
一项研究证明了从抗坏血酸原中形成 5,11-二氢吲哚并[3,2-b]咔唑,突出了其作为抗癌发生的起始剂和促成剂的作用 (Preobrazhenskaya 等人,1993)。
用于癌症治疗的 ALK 抑制剂
已经发现 9-取代的 6,6-二甲基-11-氧代-6,11-二氢-5H-苯并[b]咔唑是高度选择性和有效的间变性淋巴瘤激酶 (ALK) 抑制剂,在小鼠模型中显示出显着的抗肿瘤功效 (Kinoshita 等人,2011)。
有机微电子学
已经探索了 6,12-二甲基吲哚并[3,2-b]咔唑的合成在有机场效应晶体管中的应用,揭示了有希望的特性 (Wakim 等人,2004)。
与大鼠肝脏中的特定位点结合
吲哚并[3,2-b]咔唑,包括 5,11-二甲基吲哚并[3,2-b]咔唑之类的衍生物,因其抑制大鼠肝脏胞质溶胶中特定结合的能力而受到研究 (Gillner 等人,1993)。
安全和危害
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用机制
Mode of Action
It’s known that the compound’s structure allows it to interact with various biological targets, potentially leading to changes in cellular processes .
Result of Action
It’s known that the compound has been used in the development of organic light-emitting diodes (oleds), indicating its potential in influencing light emission properties .
Action Environment
It’s known that the compound is stable at room temperature and should be stored away from moisture .
生化分析
Biochemical Properties
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, it may upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cellular health and viability .
Molecular Mechanism
At the molecular level, 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in the inhibition or activation of enzyme functions, leading to changes in metabolic pathways and cellular processes . Additionally, 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions or protecting against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as cellular damage or apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcomes .
Metabolic Pathways
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can alter the metabolic flux and levels of various metabolites in the body . The compound may also affect the activity of other enzymes and cofactors, leading to changes in metabolic processes and energy production .
Transport and Distribution
The transport and distribution of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects .
Subcellular Localization
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole is localized in specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles or cellular regions . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects .
属性
IUPAC Name |
11,11-dimethyl-5H-indeno[1,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-12-20-16(11-18(15)21)14-8-4-6-10-19(14)22-20/h3-12,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOYMNWVVRUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C5=CC=CC=C5NC4=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)





![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B593791.png)


